N,N-Dimethylacetamide-d9

Description

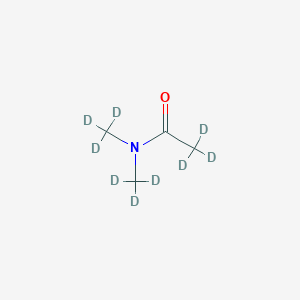

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,2,2-trideuterio-N,N-bis(trideuteriomethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHOOIRPVKKKFG-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628367 | |

| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16727-10-9, 116057-81-9 | |

| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethylacetamid-d9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 116057-81-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N,N-Dimethylacetamide-d9

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylacetamide-d9 (DMA-d9) is the deuterated analog of N,N-Dimethylacetamide (DMAc), a versatile aprotic polar solvent. Its unique properties, conferred by the substitution of hydrogen with deuterium, make it an invaluable tool in various scientific disciplines, particularly in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and in the synthesis of deuterated pharmaceutical compounds. This guide provides a comprehensive overview of the chemical properties of DMA-d9, detailed experimental protocols for its application, and logical workflows for its use in research and development.

Core Chemical and Physical Properties

This compound is a colorless liquid that is miscible with water and most organic solvents.[1][2] The replacement of nine hydrogen atoms with deuterium atoms results in a higher molecular weight compared to its non-deuterated counterpart, a key feature exploited in its analytical applications.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄D₉NO | [3] |

| Molecular Weight | 96.18 g/mol | [3][4] |

| CAS Number | 16727-10-9 | [3][4] |

| Appearance | Clear, colorless liquid | [3] |

| Density | 1.033 g/mL at 25 °C | [4][5] |

| Boiling Point | 164-166 °C | [4][5] |

| Melting Point | -20 °C | [4][5] |

| Refractive Index | n20/D 1.438 | [4][5] |

| Flash Point | 64 °C (closed cup) | [4][5] |

| Isotopic Purity | ≥99 atom % D | [4][5] |

Spectroscopic Properties

The primary application of DMA-d9 stems from its unique spectroscopic properties, particularly in NMR and mass spectrometry.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Description | Reference(s) |

| ¹H NMR | In ¹H NMR spectroscopy, the use of deuterated solvents like DMA-d9 is crucial for minimizing solvent interference. The high level of deuteration ensures that the proton signals from the solvent are significantly reduced, allowing for clear observation of the analyte's signals. | [6][7] |

| Mass Spectrometry | In mass spectrometry, DMA-d9 can serve as an internal standard. The mass shift of +9 compared to the non-deuterated analog allows for its clear differentiation in mass spectra. The molecular ion peak for DMA-d9 would be observed at a higher m/z value than that of N,N-Dimethylacetamide (m/z 87). | [4][6][7] |

Applications in Research and Drug Development

This compound is a critical component in several analytical and synthetic procedures within the pharmaceutical and chemical industries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As a deuterated solvent, DMA-d9 is extensively used in NMR spectroscopy for the structural elucidation of organic molecules.[6] Its high deuteration level minimizes background signals, which is particularly advantageous when analyzing dilute samples or compounds with complex proton spectra.[7]

Mass Spectrometry (MS)

In quantitative liquid chromatography-mass spectrometry (LC-MS) assays, deuterated compounds like DMA-d9 are ideal internal standards.[6] Their chemical and physical properties are nearly identical to the analyte of interest, but their different mass-to-charge ratio allows for distinct detection.[6] This helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[6]

Synthesis of Deuterated Compounds

N,N-Dimethylacetamide is a common solvent in the synthesis of pharmaceuticals.[6] The deuterated form, DMA-d9, is particularly useful in the synthesis of deuterated drug molecules.[6] Deuterated pharmaceuticals can exhibit improved pharmacokinetic profiles due to the kinetic isotope effect, which can slow down metabolic processes.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in key experimental applications.

Protocol 1: Sample Preparation for ¹H NMR Spectroscopy

This protocol outlines the general steps for preparing a sample for ¹H NMR analysis using this compound as the solvent.

-

Sample Weighing: Accurately weigh 5-25 mg of the solid analyte for small molecules (<1000 g/mol ).[8] For liquid samples, use approximately 10-50 µL.

-

Solvent Addition: In a clean, dry vial, dissolve the sample in approximately 0.6-0.7 mL of this compound.[8]

-

Filtration: To remove any particulate matter that could affect spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.[9]

-

Volume Adjustment: Ensure the final volume in the NMR tube is between 0.6 mL and 0.7 mL.[8]

-

Mixing: Cap the NMR tube and invert it several times to ensure the solution is homogeneous.

-

Analysis: The sample is now ready for insertion into the NMR spectrometer.

Figure 1. Experimental workflow for preparing a sample for ¹H NMR spectroscopy using this compound.

Protocol 2: Use of this compound as an Internal Standard in LC-MS

This protocol describes a general procedure for using DMA-d9 as an internal standard for the quantification of an analyte (e.g., N,N-Dimethylacetamide) in a biological matrix like plasma.

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the analyte (e.g., N,N-Dimethylacetamide) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a stock solution of the internal standard, this compound, in the same solvent at a concentration of 1 mg/mL.

-

-

Preparation of Calibration Standards and Quality Controls:

-

Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into the blank biological matrix (e.g., plasma).

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To an aliquot (e.g., 100 µL) of each calibration standard, QC sample, and unknown sample, add a fixed volume (e.g., 10 µL) of the internal standard stock solution (this compound). This should be done at the very beginning of the sample preparation process to account for any variability.

-

Perform protein precipitation by adding a precipitating agent (e.g., 3 volumes of acetonitrile).

-

Vortex the samples and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject the reconstituted samples into the LC-MS system.

-

Develop a chromatographic method that provides good separation of the analyte and internal standard.

-

Set up the mass spectrometer to monitor for the specific mass-to-charge ratios (m/z) of the analyte and the internal standard (DMA-d9).

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.

-

Use the calibration curve to determine the concentration of the analyte in the unknown samples.

-

Figure 2. General workflow for using this compound as an internal standard in an LC-MS bioanalytical method.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is classified as harmful in contact with skin and if inhaled, causes serious eye irritation, and may damage fertility or the unborn child.[4][5][10] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[11][12] Store the compound in a tightly sealed container in a cool, dry place.[12]

Table 3: Hazard and Safety Information for this compound

| Hazard Information | Precautionary Statements | Reference(s) |

| Signal Word: Danger | P202: Do not handle until all safety precautions have been read and understood. | [4][5] |

| Hazard Statements: H312 + H332 (Harmful in contact with skin or if inhaled), H319 (Causes serious eye irritation), H360D (May damage the unborn child). | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | [4][5][13] |

| P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. | [4][5][13] | |

| P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. | [4][5][13] | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][5][13] | |

| P308 + P313: IF exposed or concerned: Get medical advice/ attention. | [4][5][13] |

Conclusion

This compound is a high-purity, deuterated solvent with significant applications in modern analytical and synthetic chemistry. Its utility in minimizing solvent interference in NMR spectroscopy and serving as a reliable internal standard in mass spectrometry makes it an indispensable tool for researchers, scientists, and drug development professionals. The detailed protocols and workflows provided in this guide offer a practical framework for the effective application of this compound in a laboratory setting. Adherence to proper safety and handling procedures is essential when working with this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ð,ð-Dimethylacetamide (Dâ, 99%) - Cambridge Isotope Laboratories, DLM-482-5 [isotope.com]

- 4. youtube.com [youtube.com]

- 5. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]

- 6. This compound | 16727-10-9 | Benchchem [benchchem.com]

- 7. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 10. depts.washington.edu [depts.washington.edu]

- 11. resolvemass.ca [resolvemass.ca]

- 12. mdpi.com [mdpi.com]

- 13. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

A Comprehensive Technical Guide to the Physical Properties of N,N-Dimethylacetamide-d9

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core physical properties of N,N-Dimethylacetamide-d9 (DMAc-d9), a deuterated solvent essential for a range of applications, from high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy to its use as a synthetic intermediate.[1][2] The substitution of hydrogen with deuterium atoms imparts unique characteristics crucial for advanced analytical techniques and the synthesis of deuterated molecules.[3]

Core Physical and Chemical Properties

This compound is the deuterated analog of N,N-Dimethylacetamide, where nine hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart, while maintaining similar chemical reactivity. It presents as a colorless liquid.[4]

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₄D₉NO |

| Molecular Weight | 96.18 g/mol |

| Density | 1.033 g/mL at 25 °C |

| Boiling Point | 164-166 °C |

| Melting Point | -20 °C |

| Refractive Index | n20/D 1.438 |

| Isotopic Purity | ≥99 atom % D |

Experimental Protocols for Property Determination

The physical properties listed above are determined using standardized analytical methods. While specific experimental reports for this compound are proprietary to manufacturers, the following outlines the general and widely accepted protocols for determining these key physical constants for organic liquids.

Density Measurement

The density of a liquid is typically determined using gravimetric methods or vibrational density meters.[5]

-

Pycnometry (Gravimetric Method): This is a highly accurate, though time-consuming, method covered by standards such as ASTM D1480 and ASTM D1217.[5] It involves weighing a calibrated flask of a specific volume (a pycnometer) both empty and filled with the liquid. The density is calculated from the mass of the liquid and the known volume of the pycnometer.[6]

-

Vibrational Density Meter (Oscillating U-tube): This automated method, covered by ASTM D4052, is fast and reliable. A small sample of the liquid is introduced into a U-shaped tube, which is then oscillated. The density is calculated based on the change in the oscillation frequency, which is dependent on the mass of the liquid in the tube.[5]

Boiling Point Determination

Several methods are available for determining the boiling point of an organic compound, with the choice often depending on the sample volume.

-

Simple Distillation: For larger sample volumes (≥5 mL), a simple distillation apparatus can be used. The boiling point is the highest temperature recorded on a thermometer when the bulk of the liquid is distilling under a given atmospheric pressure.

-

Capillary Method (Thiele Tube): This is a common micro method that requires only a small amount of the liquid.[7][8] A small sample tube containing the liquid and an inverted capillary tube is heated in an oil bath (often a Thiele tube for uniform heating). The temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and subsequently the temperature at which the liquid is drawn back into the capillary upon cooling, is recorded as the boiling point.[7][8]

Melting Point Determination

For substances that are solid at or near room temperature, the melting point is a key indicator of purity. Since this compound has a melting point of -20°C, this determination requires a cryostat or a specialized low-temperature apparatus.

-

Capillary Method: Similar to boiling point determination, a small sample is loaded into a capillary tube.[9][10] This tube is then placed in a temperature-controlled block or bath. The temperature is slowly lowered, and the range from the first appearance of crystals to the complete solidification of the liquid is recorded as the freezing/melting point range. For a pure compound, this range is typically narrow.[11]

Refractive Index Measurement

The refractive index is a fundamental physical property that is measured using a refractometer.

-

Abbe Refractometer: This classic instrument requires only a small liquid sample placed between two prisms.[12] Light is passed through the sample, and the critical angle of total internal reflection is observed as a boundary between light and dark fields. The refractive index is read directly from a calibrated scale.[12]

-

Digital Refractometers: Modern digital instruments automate the measurement of the critical angle, providing a rapid and highly accurate reading.[13] For standardization, refractive index is typically measured using the sodium D-line at a wavelength of 589 nm.[12]

Isotopic Relationship Diagram

The following diagram illustrates the logical relationship between standard N,N-Dimethylacetamide and its deuterated form, this compound, through the process of isotopic substitution.

This guide has provided a detailed overview of the key physical properties of this compound, the standard methodologies for their determination, and the fundamental isotopic relationship to its non-deuterated form. These data are critical for the effective application of this important solvent in research and development.

References

- 1. ð,ð-Dimethylacetamide (Dâ, 99%) - Cambridge Isotope Laboratories, DLM-482-5 [isotope.com]

- 2. ð,ð-Dimethylacetamide (Dâ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. This compound | 16727-10-9 | Benchchem [benchchem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. knowledge.reagecon.com [knowledge.reagecon.com]

- 6. mt.com [mt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. thinksrs.com [thinksrs.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. How to Measure the Refractive Index of Liquids - Engineer Fix [engineerfix.com]

- 13. mt.com [mt.com]

In-Depth Technical Guide: Molecular Weight of N,N-Dimethylacetamide-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused examination of the molecular weight of N,N-Dimethylacetamide-d9 (DMA-d9), a deuterated isotopologue of N,N-Dimethylacetamide (DMAc). This document is intended to serve as a comprehensive resource, detailing the compound's molecular properties, the experimental methodologies used for their determination, and a visual representation of its structural relationship to the parent compound.

Core Quantitative Data

The incorporation of deuterium atoms into the N,N-Dimethylacetamide structure results in a predictable increase in its molecular weight. The following table summarizes the key molecular properties of DMAc and its various deuterated forms, providing a clear comparison.

| Compound Name | Isotopic Label | Molecular Formula | Molecular Weight ( g/mol ) |

| N,N-Dimethylacetamide | None | C₄H₉NO | 87.12[1][2][3][4] |

| N,N-Dimethylacetamide-d3 | d3 | C₄H₆D₃NO | 90.14 |

| N,N-Dimethylacetamide-d6 | d6 | C₄H₃D₆NO | 93.16 |

| This compound | d9 | C₄D₉NO | 96.18 [5] |

Theoretical vs. Experimental Molecular Weight

The molecular weight of this compound is a critical parameter, particularly in applications such as quantitative analysis using mass spectrometry, where it serves as an internal standard. The substitution of nine hydrogen atoms (atomic mass ≈ 1.008 amu) with nine deuterium atoms (atomic mass ≈ 2.014 amu) results in a significant and measurable mass shift.

The molecular formula for this compound is C₄D₉NO[5]. It is a deuterated analog of N,N-Dimethylacetamide and is often used as a solvent in NMR spectroscopy due to its isotopic purity of 99 atom % D.

Experimental Determination of Molecular Weight

The molecular weight of this compound and other small molecules is typically determined experimentally using mass spectrometry (MS). This powerful analytical technique measures the mass-to-charge ratio (m/z) of ionized molecules.

Experimental Workflow: Mass Spectrometry

Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.

Detailed Experimental Protocol

-

Sample Preparation : A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile. The choice of solvent depends on the ionization technique to be used.

-

Sample Introduction and Ionization : The sample solution is introduced into the mass spectrometer. For volatile compounds like DMA-d9, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. Alternatively, the sample can be introduced via direct infusion or Liquid Chromatography (LC) into an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically results in the formation of a protonated molecular ion, [M+H]⁺.

-

Mass Analysis : The generated ions are then guided into the mass analyzer. The analyzer, which can be a time-of-flight (TOF), quadrupole, or ion trap, separates the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometers are capable of providing highly accurate mass measurements, often to within a few parts per million (ppm).

-

Detection and Data Analysis : The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. For this compound (MW = 96.18 g/mol ), the protonated molecular ion [M+H]⁺ would be expected to appear at an m/z of approximately 97.19. The precise mass is then determined from the spectrum. Calibration of the mass spectrometer using a known standard is crucial for obtaining an accurate mass measurement.

Structural Relationship and Isotopic Labeling

The structural difference between N,N-Dimethylacetamide and its deuterated isotopologue is the substitution of hydrogen atoms with deuterium atoms. This substitution is visually represented in the following diagram.

Caption: Isotopic Relationship between DMAc and DMA-d9.

References

An In-depth Technical Guide to N,N-Dimethylacetamide-d9 (CAS: 16727-10-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylacetamide-d9 (DMA-d9) is the deuterated analog of N,N-Dimethylacetamide (DMAc), a versatile aprotic polar solvent. Its primary application lies in its use as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, where the substitution of protons with deuterium atoms minimizes solvent interference in ¹H NMR spectra.[1][2] Furthermore, its distinct mass-to-charge ratio makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS), particularly in pharmacokinetic and metabolic studies within the drug development process.[3] This guide provides a comprehensive overview of the technical data, experimental applications, and relevant biological interactions of this compound.

Core Technical Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 16727-10-9 | --INVALID-LINK-- |

| Molecular Formula | C₄D₉NO | --INVALID-LINK-- |

| Molecular Weight | 96.18 g/mol | --INVALID-LINK-- |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Density | 1.033 g/mL at 25 °C | --INVALID-LINK-- |

| Boiling Point | 164-166 °C | --INVALID-LINK-- |

| Melting Point | -20 °C | --INVALID-LINK-- |

| Flash Point | 70 °C (158 °F) | --INVALID-LINK-- |

| Refractive Index | n20/D 1.438 | --INVALID-LINK-- |

| Isotopic Purity | ≥99 atom % D | --INVALID-LINK-- |

| Solubility | Miscible with water | --INVALID-LINK-- |

Safety Information

| Hazard Statement | GHS Pictogram | Precautionary Statement |

| H312: Harmful in contact with skin | GHS07, GHS08 | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| H332: Harmful if inhaled | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | |

| H319: Causes serious eye irritation | P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. | |

| H360D: May damage the unborn child | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data compiled from Sigma-Aldrich safety data sheets.

Experimental Protocols and Applications

This compound is a critical component in various analytical techniques, primarily for its ability to provide a "silent" background in proton-based analysis and a stable reference in mass-based quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As a deuterated solvent, DMA-d9 is extensively used to dissolve analytes for ¹H NMR spectroscopy, preventing the large solvent signal from obscuring the signals of the substance being analyzed.

General Protocol for Sample Preparation:

-

Sample Weighing: Accurately weigh 1-20 mg of the sample into a clean, dry vial. The exact amount will depend on the molecular weight of the analyte and the desired concentration.

-

Solvent Addition: Add approximately 0.6-0.7 mL of this compound to the vial.

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.

-

Internal Standard (Optional): If a chemical shift reference is required, a small amount of tetramethylsilane (TMS) can be added. For quantitative NMR (qNMR), a certified internal standard with a known concentration should be added.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Experimental Workflow for Quantitative NMR (qNMR):

Liquid Chromatography-Mass Spectrometry (LC-MS)

In LC-MS, this compound serves as an excellent internal standard due to its chemical similarity to the non-deuterated form, allowing it to mimic the analyte's behavior during sample extraction and ionization, while its different mass prevents interference with the analyte's signal.[3]

General Protocol for Use as an Internal Standard:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration.

-

Spiking: Add a precise volume of the internal standard stock solution to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.

-

Sample Preparation: Perform the necessary extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the biological matrix.

-

LC-MS Analysis: Inject the extracted sample into the LC-MS system. The chromatographic conditions should be optimized to achieve good separation of the analyte and internal standard from other matrix components. The mass spectrometer is set to monitor the specific mass-to-charge ratios (m/z) for both the analyte and this compound.

-

Quantification: The concentration of the analyte is determined by calculating the ratio of the analyte's peak area to the internal standard's peak area and comparing this to a calibration curve.

Workflow for Bioanalytical Method Validation using a Deuterated Internal Standard:

Biological Interactions and Signaling Pathways

While this compound is primarily used as an analytical tool, its non-deuterated counterpart, DMAc, has been shown to possess biological activity. Notably, DMAc has been identified as a low-affinity ligand for bromodomains.[4][5] Bromodomains are protein modules that recognize acetylated lysine residues, playing a crucial role in the regulation of gene transcription.

The interaction of DMAc with bromodomains can lead to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7][8][9] This pathway is a central regulator of inflammation. By binding to bromodomains, DMAc can interfere with the assembly of transcriptional complexes that are dependent on these interactions, ultimately leading to a downstream anti-inflammatory effect. This has been observed in the inhibition of osteoclastogenesis and inflammation.[4]

Proposed Signaling Pathway of N,N-Dimethylacetamide (DMAc):

Conclusion

This compound is an indispensable tool for researchers and scientists in various fields, particularly in analytical chemistry and drug development. Its utility as a non-interfering solvent in NMR and a reliable internal standard in LC-MS is well-established. Furthermore, the emerging understanding of the biological activity of its non-deuterated form as a bromodomain inhibitor opens new avenues for its application and consideration in preclinical and clinical studies. This guide provides the foundational technical knowledge for the effective and safe use of this compound in a research setting.

References

- 1. This compound | 16727-10-9 | Benchchem [benchchem.com]

- 2. ð,ð-Dimethylacetamide (Dâ, 99%) - Cambridge Isotope Laboratories, DLM-482-5 [isotope.com]

- 3. researchgate.net [researchgate.net]

- 4. N,N Dimethylacetamide a drug excipient that acts as bromodomain ligand for osteoporosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N,N-Dimethylacetamide Significantly Attenuates LPS- and TNFα-Induced Proinflammatory Responses Via Inhibition of the Nuclear Factor Kappa B Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. N,N-Diethylacetamide and N,N-Dipropylacetamide inhibit the NF-kB pathway in in vitro, ex vivo and in vivo models of inflammation-induced preterm birth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to N,N-Dimethylacetamide-d9 (CD3CON(CD3)2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-Dimethylacetamide-d9 (DMA-d9), a deuterated solvent essential for high-precision analytical chemistry. This document details its chemical and physical properties, outlines a standard experimental protocol for its primary application in Nuclear Magnetic Resonance (NMR) spectroscopy, and illustrates key structural and procedural information through diagrams.

Core Properties and Specifications

This compound, the perdeuterated analog of N,N-Dimethylacetamide, is a polar aprotic solvent widely utilized in research and development.[1] Its key advantage lies in the substitution of hydrogen atoms with deuterium, which minimizes solvent-derived signals in ¹H NMR spectroscopy, thereby enhancing spectral clarity and allowing for the unambiguous analysis of an analyte's proton signals.[2]

Physical and Chemical Data

The fundamental properties of this compound are summarized below. This data is crucial for its proper handling, storage, and application in experimental settings.

| Property | Value | References |

| Chemical Formula | C₄D₉NO | [2] |

| Linear Formula | CD₃CON(CD₃)₂ | |

| Molecular Weight | 96.18 g/mol | [3] |

| CAS Number | 16727-10-9 | [2] |

| Physical State | Colorless Liquid | [2][4] |

| Isotopic Purity | ≥99 atom % D | [2] |

| Melting Point | -20 °C | [5] |

| Boiling Point | 164-166 °C | |

| Density | 1.033 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.438 |

Chemical Identifiers

For unambiguous identification and data retrieval, the following chemical identifiers are provided.

| Identifier Type | Value | References |

| InChI Key | FXHOOIRPVKKKFG-GQALSZNTSA-N | [2] |

| SMILES | O=C(N(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| MDL Number | MFCD00066061 | |

| PubChem CID | 22789542 | [4][6] |

Primary Applications in Research

The primary application of DMA-d9 is as a solvent in NMR spectroscopy, where it provides a clear background for analyzing dissolved analytes.[2] It is also valuable as a deuterated internal standard in quantitative liquid chromatography-mass spectrometry (LC-MS) assays, where its chemical similarity to the analyte and different mass-to-charge ratio allow for distinct detection.[2]

Experimental Protocol: NMR Sample Preparation

The following is a detailed methodology for preparing an analytical sample for NMR spectroscopy using this compound. Proper sample preparation is critical to obtaining high-quality, high-resolution NMR spectra.[7]

Objective: To prepare a homogeneous, particulate-free solution of an analyte in DMA-d9 suitable for NMR analysis.

Materials:

-

Analyte (solid or liquid)

-

This compound (≥99 atom % D)

-

High-quality 5 mm NMR tube and cap

-

Volumetric glassware or calibrated micropipette

-

Small vial for dissolving

-

Pasteur pipette

-

Filtration medium (e.g., a small plug of cotton or glass wool)[8]

-

Vortex mixer (optional)

Procedure:

-

Determine Sample Quantity:

-

Solvent Addition:

-

Dissolution:

-

Gently swirl or vortex the vial to completely dissolve the analyte in the solvent. Ensure no visible solid particles remain.

-

-

Filtration and Transfer:

-

To remove any particulate matter which can degrade spectral resolution, filter the solution directly into the NMR tube.[8]

-

Prepare a filter by tightly packing a small plug of cotton or glass wool into the constriction of a Pasteur pipette.[8]

-

Carefully draw the analyte solution into the pipette and gently transfer the filtered solution into the NMR tube, avoiding the introduction of air bubbles.

-

-

Final Steps:

-

Cap the NMR tube securely to prevent solvent evaporation and contamination.[10]

-

Label the NMR tube clearly near the top using a permanent marker. Do not use paper labels or tape, as they can affect the tube's position in the spectrometer.[10]

-

The sample is now ready for insertion into the NMR spectrometer for data acquisition.

-

Visualizations

The following diagrams illustrate the molecular structure of this compound and the general workflow for its use in NMR sample preparation.

Molecular structure of this compound.

Experimental workflow for NMR sample preparation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 16727-10-9 | Benchchem [benchchem.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. N,N-Dimethylacetamide-d{9}, 99% (Isotopic) 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 5. sds.chemdox.com [sds.chemdox.com]

- 6. This compound | C4H9NO | CID 22789542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. depts.washington.edu [depts.washington.edu]

- 10. sites.bu.edu [sites.bu.edu]

An In-depth Technical Guide to N,N-Dimethylacetamide-d9

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylacetamide-d9 (DMAc-d9) is the deuterated analog of N,N-Dimethylacetamide (DMAc), a versatile aprotic polar solvent.[1] In DMAc-d9, all nine hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution imparts specific properties that make it an invaluable tool in various scientific disciplines, particularly in analytical and pharmaceutical research. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of this compound, with a focus on its utility in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and its emerging role in drug development.

Chemical and Physical Properties

The physical and chemical properties of this compound are largely similar to its non-deuterated counterpart, with the primary difference being its higher molecular weight due to the presence of deuterium. This subtle change is critical for its applications in isotopic labeling studies.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| Chemical Name | 2,2,2-trideuterio-N,N-bis(trideuteriomethyl)acetamide |

| Synonyms | DMAc-d9, Perdeuterated N,N-Dimethylacetamide |

| CAS Number | 16727-10-9 |

| Molecular Formula | C₄D₉NO |

| Molecular Weight | 96.18 g/mol |

| Isotopic Purity | Typically ≥99 atom % D |

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 164-166 °C |

| Melting Point | -20 °C |

| Density | 1.033 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.438 |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of deuterated precursors to ensure high levels of isotopic enrichment. A common and efficient method is the acylation of a deuterated amine with a deuterated acetylating agent.[1]

A plausible synthetic route involves the reaction of dimethylamine-d6 with acetyl-d3 chloride.[1] This reaction is analogous to the standard synthesis of amides from acyl chlorides and amines.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in several areas of scientific research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most common application of DMAc-d9 is as a solvent for NMR spectroscopy.[1] The absence of protons in the solvent molecule prevents interference with the signals from the analyte, leading to cleaner and more easily interpretable ¹H NMR spectra.[1]

Experimental Protocol: ¹H NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-20 mg of the solid sample into a clean, dry vial. For a liquid sample, use 1-2 drops.

-

Solvent Addition: Add approximately 0.6-0.7 mL of this compound to the vial.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle heating can be applied, but care should be taken to avoid solvent evaporation.

-

Filtration: Filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Analysis: The sample is now ready for insertion into the NMR spectrometer. The deuterium signal from DMAc-d9 is used by the instrument to lock the magnetic field frequency, ensuring spectral stability.

Mass Spectrometry (MS)

In mass spectrometry, particularly in quantitative liquid chromatography-mass spectrometry (LC-MS) assays, deuterated compounds like DMAc-d9 serve as excellent internal standards.[2] An ideal internal standard co-elutes with the analyte of interest but has a different mass-to-charge ratio (m/z), allowing for its distinct detection.[2] This helps to correct for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of quantification.[2]

Experimental Protocol: Use of DMAc-d9 as an Internal Standard in LC-MS

This protocol is based on a method for the quantification of N,N-Dimethylacetamide (DMA) and its metabolite in human plasma.

-

Preparation of Stock Solutions: Prepare a stock solution of the analyte (DMA) and the internal standard (DMAc-d9) in an appropriate solvent (e.g., methanol).

-

Preparation of Calibration Standards and Quality Controls: Serially dilute the analyte stock solution to prepare calibration standards at various concentrations. Spike a fixed concentration of the DMAc-d9 internal standard into each calibration standard and quality control sample.

-

Sample Preparation:

-

To a plasma sample, add the internal standard solution.

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS Analysis:

-

Inject the prepared sample into the LC-MS system.

-

Perform chromatographic separation on a suitable column (e.g., C18).

-

Detect the analyte and the internal standard using the mass spectrometer, typically in multiple reaction monitoring (MRM) mode. The distinct m/z values of DMA and DMAc-d9 allow for their simultaneous monitoring.

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Drug Development and Pharmacokinetic Studies

Deuteration of drug molecules is an emerging strategy in drug development to improve their pharmacokinetic profiles. The substitution of hydrogen with deuterium can slow down the rate of metabolic breakdown, a phenomenon known as the "kinetic isotope effect." This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is often the rate-limiting step in enzymatic metabolism.

While DMAc-d9 itself is not a therapeutic agent, its use in the synthesis of deuterated drug candidates is significant. By incorporating deuterium at metabolically labile positions, drug developers can potentially:

-

Increase the drug's half-life.

-

Reduce the formation of toxic metabolites.

-

Lower the required dose and dosing frequency.

-

Improve the overall safety and efficacy profile of the drug.

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

Table 3: GHS Hazard Information for this compound

| Hazard Class | Category |

| Acute Toxicity, Dermal | 4 |

| Acute Toxicity, Inhalation | 4 |

| Serious Eye Damage/Eye Irritation | 2 |

| Reproductive Toxicity | 1B |

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Safety glasses or goggles.

-

Skin and Body Protection: Laboratory coat.

Conclusion

This compound is a powerful and versatile tool for researchers and scientists in various fields. Its primary role as a non-interfering solvent in NMR spectroscopy and as a reliable internal standard in mass spectrometry has been well-established. Furthermore, its application in the synthesis of deuterated compounds for drug development highlights its growing importance in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and applications, coupled with safe handling practices, will enable researchers to fully leverage the benefits of this valuable isotopic compound.

References

An In-Depth Technical Guide to the Safety of N,N-Dimethylacetamide-d9

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylacetamide-d9 (DMAC-d9) is the deuterated form of N,N-Dimethylacetamide, a versatile polar aprotic solvent.[1] It is frequently utilized in nuclear magnetic resonance (NMR) spectroscopy and as a stable isotope tracer in various research and development applications.[2] Given its prevalence in laboratory settings, a thorough understanding of its safety profile is paramount for ensuring the well-being of personnel and the integrity of experimental work. This guide provides a comprehensive overview of the safety data, handling procedures, and emergency protocols associated with this compound.

Chemical Identification and Physical Properties

Precise identification and knowledge of physical characteristics are foundational to the safe handling of any chemical substance. DMAC-d9 is a colorless, water-miscible, high-boiling liquid.[2][3]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | 2,2,2-trideuterio-N,N-bis(trideuteriomethyl)acetamide[4] |

| CAS Number | 116057-81-9[5][6][7]; 16727-10-9[8][9] |

| Molecular Formula | C₄D₉NO[1][10] |

| Linear Formula | CD₃CON(CD₃)₂[2][9] |

| Molecular Weight | 96.18 g/mol [4][9] |

| Synonyms | DMA-d9, Acetic Acid Dimethylamide-d9[9] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Colorless liquid[2][3] |

| Melting Point | -20 °C[2][3] |

| Boiling Point | 164-166 °C |

| Density | 1.033 g/mL at 25 °C |

| Flash Point | 70 °C (158 °F)[2] |

| Refractive Index | n20/D 1.438[2] |

| Solubility | Miscible with water[2] |

| Vapor Properties | Vapors are heavier than air and may form explosive mixtures[5][11] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary concerns are its combustibility, acute toxicity upon dermal contact or inhalation, serious eye irritation, and potential for reproductive harm.[4][5][10]

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid[5][11] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[5][6][10] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[5][6][10] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation[5][6][10] |

| Reproductive Toxicity | 1B | H360D: May damage the unborn child[5][6][10] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer[11] |

Toxicological Profile

The toxicological effects of DMAC-d9 are significant, with reproductive toxicity being a primary concern.[5][10] It is readily absorbed through the skin and via inhalation.[12] Chronic exposure to its non-deuterated analogue has been associated with hepatotoxicity.[3]

Table 4: Acute Toxicity Information

| Exposure Route | Hazard Level | Notes |

| Dermal | Harmful[5][10] | The dermal LD50 for the non-deuterated form in rabbits is 2100-3600 mg/kg.[13] Can be absorbed through the skin from the gaseous phase.[12] |

| Inhalation | Harmful[5][10] | Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[7] |

| Oral | Low Acute Toxicity | The oral LD50 for the non-deuterated form in rats ranges from 3000 to 6000 mg/kg.[13] |

| Eye Contact | Serious Irritant[5][10] | Causes serious eye irritation upon contact.[5][10] |

Experimental Protocols and Procedures

Safe laboratory practice necessitates established protocols for both routine handling and emergency situations.

Protocol 1: Standard Handling and Personal Protective Equipment (PPE) Workflow

This protocol outlines the necessary engineering controls and PPE for minimizing exposure during routine laboratory operations.

-

Engineering Controls Assessment : Before handling, ensure work is performed in a well-ventilated area, preferably within a chemical fume hood.[5][14] Confirm that safety showers and eyewash stations are readily accessible.[8]

-

Personal Protective Equipment (PPE) Selection : Adhere to the workflow illustrated in the diagram below.

-

Glove Selection and Inspection : Use chemically resistant gloves tested according to EN 374 standards.[6] Before use, inspect gloves for any signs of degradation or perforation.[14]

-

Hygiene Practices : Wash hands thoroughly after handling the substance.[5] Do not eat, drink, or smoke in work areas.[6] Contaminated clothing should be removed and washed before reuse.[7]

Caption: Workflow for selecting appropriate personal protective equipment (PPE).

Protocol 2: Accidental Spill Response

This protocol provides a systematic approach to managing an accidental release of this compound.

-

Immediate Actions : Evacuate non-essential personnel from the affected area.[14] Remove all sources of ignition (open flames, sparks, hot surfaces).[14]

-

Ensure Responder Safety : Don appropriate PPE, including respiratory protection, before entering the spill area.[14]

-

Ventilation : Ensure the area is adequately ventilated to disperse vapors.[5]

-

Containment : Prevent the spill from spreading or entering drains by using an inert, absorbent material such as sand, diatomite, or a universal binder.[5][14]

-

Collection and Cleanup : Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal.[5][11]

-

Final Decontamination : Clean the spill area thoroughly with soap and water.

-

Disposal : Dispose of the contaminated waste and materials in accordance with local, regional, and national regulations.[7]

Caption: Logical workflow for responding to an accidental spill.

Storage and Emergency Procedures

Proper storage is critical for maintaining chemical stability and safety. Emergency preparedness ensures a rapid and effective response to unforeseen incidents.

Handling and Storage

-

Handling : Always work in a well-ventilated area and use equipment designed to prevent static discharge.[11] Ground and bond containers during transfer.[5] Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapors.[8][14]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7] The substance should be stored locked up and protected from sunlight and sources of ignition.[7][11] For long-term storage of solutions, temperatures of -20°C or -80°C may be required to maintain stability.[1]

First Aid and Fire-Fighting

Table 5: First Aid Measures by Exposure Route

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7] Seek medical advice if irritation persists or if you feel unwell.[6][7] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids apart.[6] Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[7] |

| Ingestion | Do NOT induce vomiting.[6] Clean the mouth with water and drink plenty of water afterwards.[7] Never give anything by mouth to an unconscious person and seek immediate medical advice.[6][14] |

Table 6: Fire-Fighting Guidance

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use carbon dioxide (CO₂), dry chemical powder, or foam.[7] |

| Unsuitable Extinguishing Media | Avoid using a direct water jet, as it may spread the fire. |

| Hazardous Combustion Products | Combustion may produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[5] |

| Protective Equipment for Firefighters | Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[14][15] |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N,N-Dimethylacetamide-d{9}, 99% (Isotopic) 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. Dimethylacetamide - Wikipedia [en.wikipedia.org]

- 4. This compound | C4H9NO | CID 22789542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sds.chemdox.com [sds.chemdox.com]

- 6. sds.chemdox.com [sds.chemdox.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. armar-europa.de [armar-europa.de]

- 11. sds.chemdox.com [sds.chemdox.com]

- 12. series.publisso.de [series.publisso.de]

- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 14. isotope.com [isotope.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of N,N-Dimethylacetamide-d9 in Common Laboratory Solvents

This guide provides a comprehensive overview of the solubility characteristics of the deuterated solvent N,N-Dimethylacetamide-d9 (DMA-d9). The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize deuterated solvents in their work. This document outlines the solvent's miscibility in a range of common laboratory solvents, presents typical experimental protocols for solubility determination, and includes a workflow diagram for solvent selection.

Due to the high degree of similarity in physical properties between deuterated compounds and their non-deuterated counterparts, the solubility data for N,N-Dimethylacetamide is presented here as a reliable proxy for this compound. The isotopic labeling with deuterium does not significantly alter the solvent's polarity or intermolecular forces, resulting in nearly identical solubility behavior.

Solubility Data

N,N-Dimethylacetamide is a highly versatile and polar aprotic solvent. Its ability to dissolve a wide array of both polar and nonpolar compounds makes it a valuable solvent in many applications. Generally, it exhibits high miscibility with most common organic solvents, with the notable exception of aliphatic hydrocarbons, in which its solubility is limited.

The solubility and miscibility of N,N-Dimethylacetamide in various solvents are summarized in the table below.

| Solvent Class | Solvent Name | Chemical Formula | Solubility/Miscibility |

| Protic Solvents | Water | H₂O | Miscible |

| Methanol | CH₃OH | Miscible | |

| Ethanol | C₂H₅OH | Miscible | |

| Isopropanol | C₃H₇OH | Miscible | |

| Ketones | Acetone | C₃H₆O | Miscible |

| Methyl Ethyl Ketone | C₄H₈O | Miscible | |

| Esters | Ethyl Acetate | C₄H₈O₂ | Miscible |

| Ethers | Diethyl Ether | C₄H₁₀O | Miscible |

| Tetrahydrofuran (THF) | C₄H₈O | Miscible | |

| Halogenated Solvents | Dichloromethane (DCM) | CH₂Cl₂ | Miscible |

| Chloroform | CHCl₃ | Miscible | |

| Aromatic Hydrocarbons | Benzene | C₆H₆ | Miscible |

| Toluene | C₇H₈ | Miscible | |

| Aliphatic Hydrocarbons | Hexanes | C₆H₁₄ | Sparingly Soluble/Immiscible |

| Cyclohexane | C₆H₁₂ | Sparingly Soluble/Immiscible | |

| Other Solvents | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Miscible |

| Acetonitrile | C₂H₃N | Miscible | |

| Carbon Disulfide | CS₂ | Miscible |

Experimental Protocols for Solubility Determination

The determination of solubility can range from simple qualitative assessments to precise quantitative measurements. Below are detailed protocols for common laboratory methods.

Method 1: Visual Miscibility Assessment (Qualitative)

This method is a rapid and straightforward approach to determine if two liquids are miscible at a given ratio.

Objective: To qualitatively assess the miscibility of this compound with a test solvent.

Materials:

-

This compound

-

Test solvent (e.g., water, ethanol, hexane)

-

Two clean, dry test tubes or small vials with caps

-

Pipettes or graduated cylinders

Procedure:

-

Label two test tubes. In the first test tube, add approximately 1 mL of this compound.

-

To the same test tube, add 1 mL of the test solvent.

-

Cap the test tube and vortex or invert it gently for 30 seconds to ensure thorough mixing.

-

Allow the mixture to stand for 2-5 minutes.

-

Observe the solution against a well-lit background.

-

Miscible: The mixture will appear as a single, clear, homogeneous phase.

-

Immiscible: Two distinct layers will form. .

-

Partially Miscible/Sparingly Soluble: The solution may appear cloudy, or a second layer may form after a longer period.

-

-

Repeat the experiment in the second test tube by reversing the order of addition (add 1 mL of the test solvent first, then 1 mL of DMA-d9) to confirm the observation.

Method 2: Saturation and Gravimetric Analysis (Quantitative)

This method provides a quantitative measure of solubility (e.g., in g/100 mL) for compounds that are not fully miscible.

Objective: To determine the precise solubility of a solute in a solvent at a specific temperature.

Materials:

-

Analyte (solute)

-

Solvent of interest

-

A temperature-controlled environment (e.g., water bath, incubator)

-

A calibrated analytical balance

-

A filtration apparatus (e.g., syringe filter with a membrane compatible with the solvent)

-

Vials with sealed caps

-

A magnetic stirrer and stir bars

Procedure:

-

Create a supersaturated solution by adding an excess amount of the solute to a known volume or mass of the solvent in a sealed vial.

-

Place the vial in a temperature-controlled water bath set to the desired experimental temperature.

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, stop the stirring and allow the undissolved solute to settle.

-

Carefully extract a known volume of the clear, saturated supernatant using a pre-weighed, airtight syringe. To avoid temperature changes that could affect solubility, this step should be performed quickly.

-

Filter the supernatant through a syringe filter into a pre-weighed vial to remove any remaining solid particles.

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent from the vial under controlled conditions (e.g., using a vacuum oven or a gentle stream of nitrogen).

-

Once the solvent is fully evaporated, weigh the vial again to determine the mass of the dissolved solute.

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of solvent) x 100

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for selecting a suitable solvent system based on the miscibility of this compound.

Caption: Workflow for determining solvent miscibility.

N,N-Dimethylacetamide-d9: A Technical Guide to Isotopic Purity and Enrichment

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylacetamide-d9 (DMA-d9) is the deuterated analog of N,N-Dimethylacetamide (DMAc), a versatile aprotic polar solvent.[1] In DMA-d9, the nine hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution makes it a valuable tool in a variety of scientific applications, from routine Nuclear Magnetic Resonance (NMR) spectroscopy to advanced drug metabolism studies.[1][2] The utility of DMA-d9 is fundamentally dependent on its isotopic purity and enrichment, as these parameters directly influence the accuracy and reliability of experimental results.

This guide provides an in-depth overview of the technical specifications, analytical methodologies for purity determination, and key applications of this compound.

Quantitative Data: Specifications and Purity

The quality of this compound is defined by its isotopic and chemical purity. Isotopic purity refers to the percentage of deuterium atoms relative to the total number of hydrogen isotopes at the labeled positions, while chemical purity indicates the percentage of the deuterated compound relative to any non-deuterated or other chemical impurities.

Below is a summary of typical specifications for commercially available this compound.

| Parameter | Typical Specification | Description |

| Isotopic Purity | ≥99 atom % D | The percentage of deuterium atoms at the nine specified positions.[2] |

| Chemical Purity | ≥98-99% | The overall purity of the compound as determined by techniques like chromatography.[3][4] |

| Molecular Formula | C₄D₉NO or CD₃CON(CD₃)₂ | Represents the chemical structure with deuterium (D) isotopes.[1][3] |

| Molecular Weight | ~96.18 g/mol | The mass of the deuterated molecule.[3] |

| CAS Number | 16727-10-9 | The unique registry number for the deuterated compound.[3] |

| Mass Shift | M+9 | The increase in mass compared to the non-deuterated analog (C₄H₉NO). |

Experimental Protocols for Purity Determination

The determination of isotopic purity and enrichment is critical for validating the quality of this compound. The two primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the isotopic enrichment of deuterated compounds.[5] It allows for site-specific information, making it possible to identify the positions and quantities of residual protons.

Methodology:

-

Sample Preparation: A known quantity of the this compound sample is dissolved in a suitable NMR tube using a high-purity, non-interfering deuterated solvent (if dilution is necessary). For neat samples, an internal standard may be added for quantification.

-

¹H NMR Spectrum Acquisition:

-

A high-resolution ¹H NMR spectrum is acquired.

-

The presence of any residual, non-deuterated N,N-Dimethylacetamide will result in characteristic signals. For DMAc, these appear as singlets for the acetyl methyl group and the two N-methyl groups.

-

The instrument is carefully calibrated, and the spectral window is set to encompass the expected chemical shifts.

-

-

Data Analysis:

-

The integral of the residual proton signals is measured.

-

This integral is compared to the integral of a known internal standard or to the signal of the ¹³C satellite peaks of the solvent.

-

The atom % D is calculated by comparing the amount of residual protons to the total number of molecules. A 99 atom % D purity indicates that, on average, 99% of the hydrogen sites on the molecule are occupied by deuterium.

-

Mass Spectrometry (MS)

Mass spectrometry is used to measure the mass-to-charge ratio of ions, providing a distribution of isotopic masses (isotopologues) within a sample.[6] This allows for a direct assessment of the degree of deuteration.

Methodology:

-

Sample Preparation and Introduction: The this compound sample is diluted in a suitable volatile solvent and introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[6][7]

-

Ionization: The molecules are ionized, typically using Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis:

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

For DMA-d9, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ is analyzed. The fully deuterated molecule will have a mass 9 units higher than its non-deuterated counterpart.

-

-

Data Analysis:

-

The resulting mass spectrum shows a cluster of peaks corresponding to molecules with different numbers of deuterium atoms (e.g., d₉, d₈, d₇, etc.).

-

The relative intensities of these peaks are used to calculate the isotopic distribution.[7]

-

This distribution is compared to the theoretical distribution for a given isotopic enrichment level to determine the final purity.[6]

-

Visualizations: Structure and Analytical Workflow

Diagrams are essential for visualizing molecular structures and complex analytical processes. The following have been generated using the DOT language to adhere to the specified requirements.

Caption: Molecular structure of this compound.

Caption: Workflow for determining isotopic purity.

Applications in Research and Drug Development

The high isotopic purity of this compound is crucial for its primary applications.

-

NMR Spectroscopy Solvent: As a deuterated solvent, DMA-d9 is used to dissolve analytes for NMR analysis.[2][8] Its own signals are largely invisible in ¹H NMR, providing a "clean" background against which the signals of the compound of interest can be clearly observed. Any significant residual proton signals from the solvent could interfere with the analyte's spectrum.

-

Synthetic Intermediate: DMA-d9 can serve as a deuterated building block in organic synthesis to create more complex deuterium-labeled molecules.[3] The high isotopic enrichment ensures that the final product retains the desired level of deuteration.

-

Tracers in Drug Development: Deuterium-labeled compounds are widely used as internal standards in quantitative bioanalysis (e.g., LC-MS assays) during drug development.[1] Furthermore, the "deuterium kinetic isotope effect" can be leveraged to alter the metabolic profile of a drug, potentially improving its pharmacokinetic properties, such as half-life and exposure.[1] Using highly enriched DMA-d9 as a starting material or in metabolism studies ensures that observed effects are due to the deuterium label and not isotopic impurities.[1]

-

Industrial Applications: The non-deuterated form, DMAc, is used extensively as an industrial solvent in the production of fibers, films, and pharmaceuticals.[9][10] While DMA-d9 is primarily a research chemical, its properties mirror those of DMAc, making it a suitable labeled analog for mechanistic studies in these areas.

Conclusion

This compound is a high-purity reagent indispensable for modern chemical and pharmaceutical research. Its utility is directly tied to its high isotopic enrichment (typically ≥99 atom % D), which is rigorously verified using analytical techniques such as NMR spectroscopy and mass spectrometry. For scientists and drug developers, ensuring and understanding the isotopic purity of DMA-d9 is a critical first step toward obtaining precise, reliable, and reproducible experimental data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N,N-Dimethylacetamide-d{9}, 99% (Isotopic) 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. ð,ð-Dimethylacetamide (Dâ, 99%) - Cambridge Isotope Laboratories, DLM-482-5 [isotope.com]

- 4. N,N-DIMETHYLACETAMIDE | Eurisotop [eurisotop.com]

- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. almacgroup.com [almacgroup.com]

- 8. cymitquimica.com [cymitquimica.com]

- 9. N,N-dimethylacetamide (DMAC): Application and market prospects of efficient solvent - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 10. N,N-DIMETHYLACETAMIDE - Ataman Kimya [atamanchemicals.com]

An In-depth Technical Guide to the Synthesis of Deuterated N,N-Dimethylacetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes for preparing deuterated N,N-Dimethylacetamide (DMAc), a valuable solvent and synthetic intermediate in pharmaceutical research and development. The incorporation of deuterium into molecules can significantly alter their metabolic profiles, making deuterated compounds like DMAc crucial for pharmacokinetic studies and as building blocks for novel therapeutics. This document details the primary synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols.

Introduction to Deuterated N,N-Dimethylacetamide

N,N-Dimethylacetamide (DMAc) is a versatile, polar aprotic solvent widely used in organic synthesis.[1][2] Its deuterated isotopologues, particularly N,N-Dimethylacetamide-d9 (perdeuterated), are of significant interest in various scientific fields. In nuclear magnetic resonance (NMR) spectroscopy, deuterated solvents are essential for sample analysis.[3] Furthermore, the "heavy" isotopes of hydrogen in deuterated compounds can lead to a kinetic isotope effect, slowing down metabolic processes and potentially improving the pharmacokinetic properties of drug candidates.[4]

This guide focuses on the practical synthesis of deuterated DMAc, providing researchers with the necessary information to produce these valuable compounds in a laboratory setting.

Synthetic Methodologies

The synthesis of deuterated N,N-Dimethylacetamide can be approached through several key strategies. The most common methods involve the formation of the amide bond between a deuterated amine and a deuterated acetyl source.

Acylation of Deuterated Dimethylamine with Deuterated Acetyl Chloride

A primary and efficient route to this compound involves the reaction of dimethylamine-d6 with acetyl-d3 chloride. This method directly introduces all nine deuterium atoms in a single synthetic step.

Reaction Scheme:

CD₃COCl + (CD₃)₂NH → CD₃CON(CD₃)₂ + HCl

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Acylation of Deuterated Dimethylamine with Deuterated Acetic Anhydride

An alternative acylation agent is deuterated acetic anhydride. The reaction of dimethylamine-d6 with acetic anhydride-d6 also yields the desired perdeuterated product.

Reaction Scheme:

(CD₃CO)₂O + (CD₃)₂NH → CD₃CON(CD₃)₂ + CD₃COOD

This method avoids the generation of corrosive HCl gas.

Direct Amidation of Deuterated Acetic Acid with Deuterated Dimethylamine

The direct reaction between deuterated acetic acid (acetic acid-d4) and deuterated dimethylamine (dimethylamine-d6 or dimethylamine-d7) is another viable pathway.[1][5] This method often requires a coupling agent or thermal conditions to facilitate the dehydration and formation of the amide bond.

Reaction Scheme:

CD₃COOD + (CD₃)₂NH → CD₃CON(CD₃)₂ + D₂O

While conceptually straightforward, this reaction may require more forcing conditions compared to acylation with more reactive electrophiles like acetyl chloride or acetic anhydride.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of deuterated N,N-Dimethylacetamide. Please note that specific yields and isotopic purities can vary depending on the exact experimental conditions and the purity of the starting materials.

| Synthesis Method | Starting Materials | Typical Yield (%) | Isotopic Purity (%) | Reference |

| Acylation with Deuterated Acetyl Chloride | Dimethylamine-d6, Acetyl-d3 chloride | >90 | >99 | [] |

| Acylation with Deuterated Acetic Anhydride | Dimethylamine-d6, Acetic anhydride-d6 | >90 | >99 | [2] |

| Direct Amidation of Deuterated Acetic Acid | Acetic acid-d4, Dimethylamine-d6 | 70-85 | >98 | [5] |

Detailed Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Protocol 1: Synthesis via Acylation with Acetyl-d3 Chloride

This protocol describes the synthesis of this compound from dimethylamine-d6 and acetyl-d3 chloride.

Materials:

-

Dimethylamine-d6 hydrochloride

-

Acetyl-d3 chloride

-

Triethylamine

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend dimethylamine-d6 hydrochloride (1.0 eq) in anhydrous diethyl ether (10 mL per gram of hydrochloride).

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (2.2 eq) dropwise to the suspension.

-

In the dropping funnel, prepare a solution of acetyl-d3 chloride (1.0 eq) in anhydrous diethyl ether (5 mL per gram of acetyl chloride).

-

Add the acetyl-d3 chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a saturated aqueous sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Protocol 2: Synthesis via Acylation with Acetic Anhydride-d6

This protocol outlines the synthesis of this compound using acetic anhydride-d6.

Materials:

-

Dimethylamine-d6

-

Acetic anhydride-d6

-

Anhydrous dichloromethane

-

Saturated aqueous sodium carbonate solution

-

Anhydrous sodium sulfate

Procedure:

-